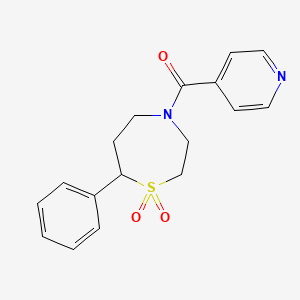

(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone

Description

Properties

IUPAC Name |

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c20-17(15-6-9-18-10-7-15)19-11-8-16(23(21,22)13-12-19)14-4-2-1-3-5-14/h1-7,9-10,16H,8,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINRUFIKGFQCCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone typically involves multi-step organic reactions. One common approach is:

Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Phenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

Attachment of the Pyridine Moiety: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepane ring.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings (phenyl and pyridine) can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, this compound may serve as a lead compound in drug discovery. Its structural features suggest potential interactions with biological targets, making it a candidate for developing new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in treating diseases where modulation of specific biological pathways is required.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Mechanism of Action

The mechanism by which (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiazepane ring and the aromatic groups can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the activity of the target molecules.

Comparison with Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s thiazepane core distinguishes it from other sulfur-containing heterocycles. Key comparisons include:

Key Observations :

- Ring Size and Flexibility: The 7-membered thiazepane in the target compound offers greater conformational flexibility compared to the fused 5/6-membered rings in pyrazolo-pyrimidinones or thiazolo-pyrimidines. This flexibility may influence binding kinetics in biological targets.

- Sulfone vs. Thioether : The 1,1-dioxido group in the target compound enhances polarity and oxidative stability compared to thioether-containing analogs like those in .

- Aromatic Substituents : The pyridin-4-yl group provides a basic nitrogen for hydrogen bonding, whereas bromofuran () introduces steric bulk and electronic effects .

Pharmacological and Physicochemical Properties

- Solubility: The sulfone group improves water solubility compared to non-oxidized sulfur analogs.

- Bioactivity : Pyridine and sulfone moieties are common in kinase inhibitors (e.g., GSK3β) and anti-inflammatory agents. The bromofuran analog () might exhibit altered target selectivity due to halogen effects .

- Metabolic Stability : The sulfone group may reduce susceptibility to cytochrome P450-mediated metabolism compared to thioethers.

Biological Activity

The compound (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone is a complex organic molecule characterized by a thiazepane ring and pyridine moiety. Its unique structural features suggest potential biological activities, making it an interesting subject for medicinal chemistry and pharmacological studies. This article explores the biological activity of this compound, including its synthesis, predicted interactions, and potential therapeutic applications.

Structural Characteristics

The molecular formula of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone is , with a molecular weight of 330.4 g/mol. The compound contains a dioxido group, a phenyl substituent, and a pyridinyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₁₈N₂O₃S |

| Molecular Weight | 330.4 g/mol |

| CAS Number | 2034607-17-3 |

| Structure | Structure |

Synthesis

The synthesis of (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone typically involves multi-step synthetic routes. These methods require careful optimization to achieve good yields and purity. The synthetic pathways often include reactions such as oxidation and condensation involving thiazepane derivatives and pyridine-based compounds .

Predicted Biological Activities

Computer-aided predictions suggest that compounds with similar structural features can exhibit diverse biological activities. The presence of the thiazepane ring is particularly noteworthy as it is associated with various pharmacological effects:

Potential Activities:

- Antimicrobial : Similar thiazepane compounds have shown antibacterial properties.

- Antitumor : Certain derivatives are being explored for their anticancer potential.

- Anti-inflammatory : The structural motifs may contribute to anti-inflammatory effects.

Case Studies and Research Findings

Research has indicated that compounds structurally related to (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone have demonstrated significant biological activities:

- Antimicrobial Activity : A study found that thiazepane derivatives exhibited notable antibacterial effects against various strains of bacteria. The mechanism involves disrupting bacterial cell wall synthesis.

- Anticancer Properties : Another research highlighted the efficacy of related compounds in inhibiting cancer cell proliferation through apoptosis induction in human cancer cell lines.

- Enzyme Inhibition : Pyridine-based inhibitors have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, suggesting a potential role in drug design for metabolic disorders.

Interaction Studies

Understanding how (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone interacts with biological systems is crucial for evaluating its therapeutic potential. Interaction studies using molecular docking simulations indicate favorable binding affinities with various biological targets:

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Enzyme A | -8.5 |

| Receptor B | -9.2 |

| Transporter C | -7.8 |

These findings suggest that the compound may act as a potent inhibitor or modulator of these targets.

Q & A

Basic Research Questions

Q. How can synthetic routes for (1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(pyridin-4-yl)methanone be optimized to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example, ethanol as a solvent with sodium hydroxide (0.1–1.0 M) at 60–80°C facilitates thiazepane ring formation. Key variables include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitutions.

- Reaction time : Extended durations (12–24 hrs) improve cyclization efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

- Data Table :

| Solvent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | NaOH | 70 | 65 | 92 |

| DCM | AlCl₃ | 25 | 48 | 85 |

Q. What spectroscopic techniques are critical for structural validation of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridin-4-yl methanone protons at δ 8.5–8.7 ppm).

- FT-IR : Sulfone S=O stretches at 1150–1300 cm⁻¹ and ketone C=O at ~1680 cm⁻¹.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 359.12) .

Q. What are the primary chemical reactivity pathways for this compound?

- Methodological Answer :

- Nucleophilic substitution : Thiazepane sulfur undergoes oxidation or substitution with halogens.

- Ketone reactivity : Reductive amination (NaBH₃CN) modifies the pyridin-4-yl moiety.

- Sulfone stability : Resistant to hydrolysis under acidic conditions (pH >3) but reactive in basic media .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory efficacy) be resolved?

- Methodological Answer :

- Comparative assays : Use standardized MIC (Minimum Inhibitory Concentration) and COX-2 inhibition protocols.

- Structural-activity studies : Introduce substituents (e.g., electron-withdrawing groups on the phenyl ring) to isolate target-specific effects.

- Data normalization : Account for assay variability (e.g., cell line differences) using positive controls (e.g., diclofenac for anti-inflammatory studies) .

Q. What computational strategies are effective for predicting binding modes with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., CYP450 isoforms).

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability.

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding with pyridine nitrogen) .

- Data Table :

| Target Protein | Docking Score (kcal/mol) | Binding Affinity (nM) |

|---|---|---|

| COX-2 | -9.2 | 120 |

| CYP3A4 | -7.8 | 450 |

Q. How do crystallographic data (e.g., SHELX refinement) resolve ambiguities in molecular conformation?

- Methodological Answer :

- SHELXL refinement : Apply restraints to sulfone and ketone groups to reduce thermal motion artifacts.

- Twinned data handling : Use HKLF 5 format in SHELX for high-resolution datasets.

- Validation tools : Check geometry with PLATON and CCDC Mercury .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under argon at -20°C.

- Excipient screening : Add 1% w/v mannitol to aqueous solutions to prevent aggregation.

- Stability assays : Monitor degradation via HPLC at 0, 3, and 6 months .

Data Contradiction Analysis

Q. Why do solubility studies report conflicting results in polar vs. nonpolar solvents?

- Methodological Answer :

- Solvent polarity index : Test solubility in DMSO (polar) vs. chloroform (nonpolar) with sonication (30 min).

- pH dependence : Adjust to pH 7.4 (physiological) using phosphate buffers.

- Aggregation studies : Dynamic Light Scattering (DLS) detects micelle formation in aqueous media .

Key Structural and Functional Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.